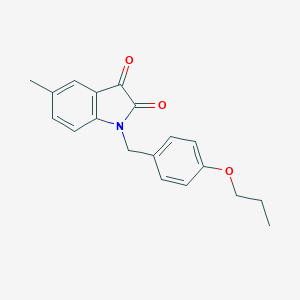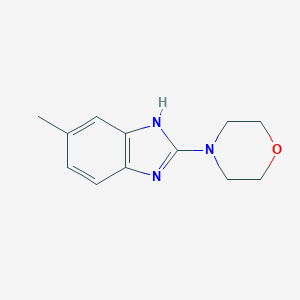
5-methyl-2-morpholin-4-yl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-morpholin-4-yl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The presence of a morpholine ring and a methyl group in the structure of this compound contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-morpholin-4-yl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . Another common method is the reaction of o-phenylenediamine with aromatic or aliphatic aldehydes . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions using automated reactors. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-morpholin-4-yl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like acetonitrile or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce reduced forms of the compound with altered electronic properties .
Scientific Research Applications
5-methyl-2-morpholin-4-yl-1H-benzimidazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-methyl-2-morpholin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells . The presence of the morpholine ring and the methyl group enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-2-morpholin-4-yl-1H-benzimidazole include other benzimidazole derivatives such as:
2-phenylbenzimidazole: Known for its anticancer and antiviral properties.
5,6-dimethylbenzimidazole: An integral part of the structure of vitamin B12 and used in various therapeutic applications.
2-substituted benzimidazoles: These compounds have diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which includes a morpholine ring and a methyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-(6-methyl-1H-benzimidazol-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9-2-3-10-11(8-9)14-12(13-10)15-4-6-16-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUPPCAUOGXCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B366688.png)
![2-{[3-bromo-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B366689.png)


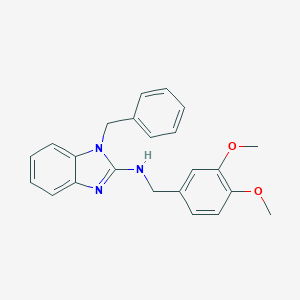
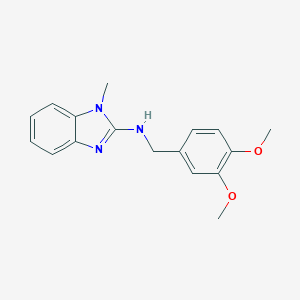
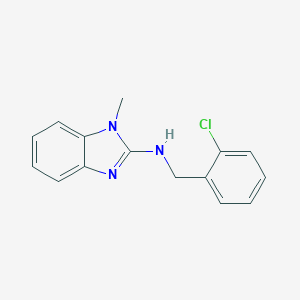
![2-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B366753.png)

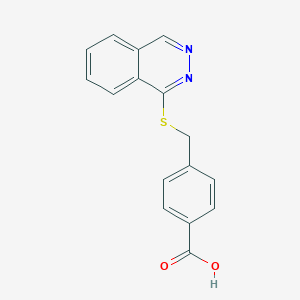
![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)
![(2E)-2-(2,3-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B366767.png)
